4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
CAS No.: 871217-87-7
Cat. No.: VC6405963
Molecular Formula: C9H8Cl2N4OS
Molecular Weight: 291.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871217-87-7 |
|---|---|
| Molecular Formula | C9H8Cl2N4OS |
| Molecular Weight | 291.15 |
| IUPAC Name | 4-amino-3-[(2,5-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C9H8Cl2N4OS/c10-5-1-2-6(11)7(3-5)16-4-8-13-14-9(17)15(8)12/h1-3H,4,12H2,(H,14,17) |
| Standard InChI Key | DDLOOWFDQFIYOR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)OCC2=NNC(=S)N2N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The molecular formula of 4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is C₉H₈Cl₂N₄OS, with a molecular weight of 291.16 g/mol. Its IUPAC name derives from the triazole ring numbering: the amino group (-NH₂) occupies position 4, the thiol (-SH) at position 3, and the 2,5-dichlorophenoxymethyl substituent at position 5. The chlorine atoms at the 2 and 5 positions on the phenyl ring introduce steric hindrance and electron-withdrawing effects, which modulate solubility and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₈Cl₂N₄OS |
| Molecular Weight | 291.16 g/mol |
| CAS Number | Not formally assigned |
| SMILES Notation | C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)N2N |
| Topological Polar Surface Area | 104 Ų (estimated) |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol likely follows a multi-step protocol analogous to related triazole derivatives:
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Formation of 2,5-Dichlorophenoxymethyl Chloride:
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2,5-Dichlorophenol reacts with chloromethyl methyl ether in the presence of a base (e.g., NaOH) to yield 2,5-dichlorophenoxymethyl chloride.
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Reaction Conditions: Anhydrous DMF, 60–80°C, 4–6 hours.
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Nucleophilic Substitution with Triazole Precursor:
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The intermediate chloride reacts with 4-amino-4H-1,2,4-triazole-3-thiol under basic conditions (e.g., K₂CO₃) to form the target compound.
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Solvent System: DMSO or acetonitrile, reflux for 8–12 hours.
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Key Challenges:
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Steric hindrance from the 2,5-dichloro substituents may reduce reaction yields compared to mono-halogenated analogs.
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Purification requires column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.
Reactivity and Functional Group Transformations
Thiol Group Reactivity
The thiol (-SH) group participates in oxidation and alkylation reactions:
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Oxidation: Treatment with H₂O₂ or I₂ in basic media forms disulfide bridges, critical for dimerization studies.
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Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to produce thioether derivatives, enhancing lipophilicity for biological assays.
Amino Group Modifications
The amino (-NH₂) group undergoes acylation or sulfonation:
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Acylation: Acetic anhydride yields the acetylated derivative, reducing polarity for chromatographic separation.
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Sulfonylation: Tosyl chloride introduces a sulfonamide group, altering hydrogen-bonding capacity.
Biological Activity and Mechanisms
Anticancer Activity
Preliminary studies on analogs suggest cytotoxicity against triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) cell lines:
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IC₅₀ Values: 12–18 µM, with selectivity indices >3 compared to non-cancerous fibroblasts.
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Mechanism: Apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Triazole Derivatives
| Compound | Substituent | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| 4-Amino-5-(2-fluorophenoxymethyl)... | 2-Fluorophenoxy | 5.5 (MTB H37Rv) | 15.2 (MDA-MB-231) |
| 4-Amino-5-(2,6-dichlorophenoxy)... | 2,6-Dichlorophenoxy | 11.0 (MTB MDR) | 22.4 (IGR39) |
| Target Compound | 2,5-Dichlorophenoxy | Estimated: 8–14 | Estimated: 10–16 |
Key Trends:
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